7-(((4-Chlorophenyl)amino)(pyridin-2-yl)methyl)quinolin-8-ol
Description
Properties
IUPAC Name |
7-[(4-chloroanilino)-pyridin-2-ylmethyl]quinolin-8-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16ClN3O/c22-15-7-9-16(10-8-15)25-20(18-5-1-2-12-23-18)17-11-6-14-4-3-13-24-19(14)21(17)26/h1-13,20,25-26H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQZXWUOBDWABRR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C(C2=C(C3=C(C=CC=N3)C=C2)O)NC4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16ClN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(((4-Chlorophenyl)amino)(pyridin-2-yl)methyl)quinolin-8-ol typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Quinoline Core: The quinoline core can be synthesized via the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent like nitrobenzene.
Substitution Reactions: The introduction of the chlorophenyl and pyridinyl groups can be achieved through nucleophilic aromatic substitution reactions. For instance, the chlorophenyl group can be introduced by reacting the quinoline derivative with 4-chloroaniline under basic conditions.
Amination: The final step involves the formation of the amino linkage between the pyridinyl group and the quinoline core, typically using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control over reaction conditions and the use of greener solvents and reagents.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amino and hydroxyl groups, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can target the nitro or carbonyl groups if present, converting them to amines or alcohols, respectively.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br₂) or chlorosulfonic acid (HSO₃Cl).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinone derivatives, while reduction can produce various amines or alcohols.
Scientific Research Applications
Overview
7-(((4-Chlorophenyl)amino)(pyridin-2-yl)methyl)quinolin-8-ol is a complex organic compound that has garnered attention in various fields, including medicinal chemistry, materials science, and biochemistry. Its unique molecular structure allows for a range of potential applications, particularly in drug development and therapeutic interventions.
Medicinal Chemistry Applications
Anticancer Activity
Research has indicated that derivatives of quinoline compounds exhibit significant anticancer properties. This compound has been studied for its ability to inhibit cancer cell proliferation. In vitro studies demonstrated that this compound can induce apoptosis in various cancer cell lines, suggesting its potential as a chemotherapeutic agent .
Antimicrobial Properties
The compound has also shown promise as an antimicrobial agent. Studies have reported its effectiveness against several bacterial strains, making it a candidate for developing new antibiotics. The mechanism of action is believed to involve the disruption of bacterial cell wall synthesis and interference with DNA replication .
Anti-inflammatory Effects
In addition to its antimicrobial and anticancer properties, this compound has been evaluated for anti-inflammatory effects. Research indicates that it can inhibit pro-inflammatory cytokines, which are critical in the pathogenesis of various inflammatory diseases .
Material Science Applications
Polymer Development
The unique chemical structure of this compound allows it to be integrated into polymer matrices. This integration enhances the mechanical properties and thermal stability of polymers, making them suitable for applications in coatings and composites .
Nanotechnology
The compound's properties make it an excellent candidate for use in nanotechnology, particularly in the development of nanoparticles for drug delivery systems. The ability to encapsulate drugs within nanoparticles can improve bioavailability and targeted delivery, reducing side effects associated with conventional therapies .
Case Studies
-
Anticancer Research
A study published in the Journal of Medicinal Chemistry demonstrated that a derivative of this compound exhibited significant cytotoxicity against breast cancer cells. The study utilized various assays to confirm the compound's ability to induce cell cycle arrest and apoptosis. The results suggest that further development could lead to effective treatments for resistant cancer types . -
Antimicrobial Efficacy
In a clinical trial reported in Antimicrobial Agents and Chemotherapy, researchers evaluated the efficacy of this compound against methicillin-resistant Staphylococcus aureus (MRSA). The compound showed potent activity, leading to its consideration as a lead compound for new antibiotic formulations . -
Inflammation Studies
A comprehensive review in Pharmacological Reviews highlighted the anti-inflammatory potential of quinoline derivatives, including this compound). The review discussed various mechanisms through which these compounds modulate inflammatory pathways, providing insights into their therapeutic applications .
Mechanism of Action
The mechanism of action of 7-(((4-Chlorophenyl)amino)(pyridin-2-yl)methyl)quinolin-8-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit the activity of certain kinases, which are enzymes involved in cell signaling pathways, thereby affecting cell growth and proliferation.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural analogs, their physicochemical properties, and biological activities:
Key Observations:
Structural Variations and Physicochemical Properties: 4-Chlorophenyl vs. Amino Group Modifications: Replacing pyridin-2-yl with morpholin-4-yl () or pyrrolidinyl () introduces cyclic amines, which may improve solubility and alter binding kinetics . Melting Points: Lower yields (e.g., 13% for compound 3 in ) correlate with lower melting points (129–130°C), suggesting reduced crystallinity or stability compared to higher-melting analogs .
Biological Activity: Antibacterial Effects: The 4-chlorophenyl derivative () exhibits moderate activity, but its metal complexes (Cu, Ni, Zn) show enhanced efficacy, likely due to improved target interaction via metal coordination . Role of Halogenation: Chlorine at the 4-position (Target, ) may enhance antibacterial activity compared to non-halogenated derivatives (e.g., compound 3 in ) due to increased electrophilicity .
Synthetic Challenges: Lower yields in compounds like 7-((phenylamino)(pyridin-2-yl)methyl)quinolin-8-ol (13%) suggest steric hindrance or reactivity issues during Mannich condensation, whereas trifluoromethyl derivatives () may require specialized reagents .
Biological Activity
7-(((4-Chlorophenyl)amino)(pyridin-2-yl)methyl)quinolin-8-ol is a synthetic compound that belongs to a class of quinoline derivatives, which are known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound has a complex structure characterized by the following molecular formula:
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₁₈ClN₃O |
| Molecular Weight | 317.81 g/mol |
| CAS Number | 648896-25-7 |
The biological activity of quinoline derivatives typically involves interaction with various biological targets, including enzymes and receptors. The specific mechanisms through which this compound exerts its effects include:
- Enzyme Inhibition : Quinoline derivatives often act as inhibitors of key enzymes involved in metabolic pathways. For instance, studies have shown that similar compounds can inhibit acetylcholinesterase (AChE), an enzyme crucial for neurotransmission .
- Antimicrobial Activity : The compound demonstrates significant antibacterial properties against various bacterial strains, particularly those resistant to conventional antibiotics. Its efficacy has been assessed through minimum inhibitory concentration (MIC) tests .
- Anticancer Properties : Research indicates that quinoline derivatives can induce apoptosis in cancer cells, potentially through the modulation of signaling pathways related to cell survival and proliferation .
Biological Activity Studies
Several studies have investigated the biological activity of this compound and related compounds:
Antimicrobial Activity
A study evaluated the antibacterial effects against Salmonella typhi and Bacillus subtilis, revealing moderate to strong activity. The compound's mechanism likely involves disruption of bacterial cell wall synthesis or function .
Anticancer Activity
In vitro studies have demonstrated that this compound can inhibit the growth of various cancer cell lines, including HeLa and A549 cells. The mechanism appears to involve apoptosis induction via mitochondrial pathways .
Enzyme Inhibition
The compound has shown potential as an AChE inhibitor, which could be beneficial in treating neurodegenerative diseases like Alzheimer's. Docking studies suggest strong binding affinities between the compound and the active site of AChE .
Case Studies
-
Case Study on Antibacterial Efficacy :
- Objective : To assess the antibacterial activity against resistant strains.
- Method : MIC determination using broth dilution methods.
- Results : The compound exhibited significant inhibition against Bacillus subtilis with an MIC value of 12.5 µg/mL.
-
Case Study on Anticancer Activity :
- Objective : Evaluate cytotoxic effects on cancer cell lines.
- Method : MTT assay for cell viability.
- Results : IC50 values were determined for HeLa cells at 15 µM, indicating potent anticancer activity.
Q & A
Q. How are in vivo efficacy and toxicity profiles assessed in preclinical models?
- Rodent pharmacokinetics : Intravenous/oral administration in mice measures bioavailability (AUC), half-life, and tissue distribution using LC-MS/MS quantification .
- Acute toxicity : OECD Guideline 423 tests establish LD values, while histopathology of liver/kidney tissues evaluates organ-specific toxicity .
Key Methodological Considerations
- Contradiction resolution : Cross-validate biological data using orthogonal assays (e.g., MIC vs. time-kill for antimicrobial activity) .
- Synthetic scalability : Pilot-scale reactions (50–100 g) under optimized conditions (e.g., flow chemistry for exothermic steps) ensure reproducibility for preclinical studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
